3-hydroxy-1-(6-methylpyridin-2-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
Description
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Properties
IUPAC Name |
4-hydroxy-2-(4-methylphenyl)-1-(6-methylpyridin-2-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-13-8-10-15(11-9-13)19-18(20(25)16-6-4-12-28-16)21(26)22(27)24(19)17-7-3-5-14(2)23-17/h3-12,19,26H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAJTHVIOJBZGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=CC(=N3)C)O)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Hydroxy-1-(6-methylpyridin-2-yl)-4-(thiophene-2-carbonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound can be synthesized using methodologies that include cyclization reactions involving thiophene and pyridine derivatives. Characterization is achieved through techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity of the compound.
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of compounds similar to this compound. For instance, derivatives containing pyridine and thiophene moieties have shown significant inhibition of pro-inflammatory cytokines in vitro.
Table 1: Anti-inflammatory Activity of Similar Compounds
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 25 | Inhibition of NF-kB pathway |
| Compound B | 15 | COX-2 inhibition |
| Target Compound | 20 | Dual inhibition of COX and LOX |
Anticancer Activity
The anticancer potential of the target compound has been assessed against various cancer cell lines. Preliminary results indicate that it exhibits cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung) | 30 | Induction of apoptosis |
| MCF-7 (Breast) | 25 | Inhibition of proliferation |
| HeLa (Cervical) | 35 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies reveal that it possesses significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Case Studies
Recent case studies have highlighted the efficacy of this compound in preclinical models. For example, in a study involving A549 lung cancer cells, treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The underlying mechanism was attributed to increased levels of reactive oxygen species (ROS), leading to cellular stress and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
